molecular formula C24H34O3 B13406460 (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

Cat. No.: B13406460
M. Wt: 370.5 g/mol
InChI Key: YBZDKLVAYONRBP-IEYYWOPRSA-N
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Description

The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadec-5-ene-15,5'-oxolane]-2',7-diol is a highly complex spirocyclic molecule characterized by a hexacyclic carbon framework fused with an oxolane (tetrahydrofuran) ring. Its stereochemistry includes ten chiral centers, with critical substitutions at positions 10 and 14 (methyl groups) and hydroxyl groups at positions 2' and 7 . Evidence suggests it may function as a metabolite, though its biological role remains unconfirmed . Notably, a closely related isomer with a 15S configuration has been reported in blood samples, highlighting the sensitivity of its activity to stereochemical variations .

Properties

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

InChI

InChI=1S/C24H34O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,12-16,18-21,25-26H,3-8,10-11H2,1-2H3/t12?,13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24-/m1/s1

InChI Key

YBZDKLVAYONRBP-IEYYWOPRSA-N

Isomeric SMILES

C[C@]12CCC(C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(O7)O)C)O

Canonical SMILES

CC12CCC(C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of the spirocyclic oxolane ring. Key steps may include cyclization reactions, stereoselective reductions, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers with different configurations.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding spirocyclic compounds and their behavior in different chemical environments.

Biology

In biology, the compound’s potential biological activity is of interest. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its complex structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target’s hexacyclic framework distinguishes it from tetracyclic or pentacyclic analogs .
  • Functional group diversity (e.g., diol vs.
  • Stereochemical variations, such as the 15R vs. 15S configuration in the target’s isomer, may critically alter bioavailability or receptor binding .

Spectroscopic and Analytical Comparisons

NMR Profiling

While direct NMR data for the target compound is unavailable, highlights methodologies for comparing chemical shifts in structurally related compounds (e.g., solophenol A, nymphaeol C). For example:

  • Diol-containing analogs: The 2',7-diol groups in the target may exhibit δH ~1.5–3.5 ppm (hydroxyl protons) and δC ~60–70 ppm (oxygenated carbons), similar to solophenol A .
  • Spiro-oxolane systems: The oxolane ring’s protons (e.g., C15 and adjacent carbons) might resonate near δH 3.0–4.5 ppm, comparable to spirocyclic diterpenoids .

Ferroptosis Induction

Key parallels include:

  • Selective cytotoxicity: OSCC cells often exhibit higher sensitivity to ferroptosis inducers than normal cells, a trait shared by spirocyclic compounds with redox-active moieties .
  • Therapeutic window : The target’s diol groups could modulate oxidative stress pathways, akin to FINs (ferroptosis-inducing agents) .

Enzymatic Interactions

Compounds with similar frameworks, such as oxa-azatetracyclic systems (), show inhibitory activity against acetylcholinesterase (AChE) . The target’s spiro-oxolane structure may similarly interact with enzyme active sites, though experimental validation is required.

Biological Activity

Overview of the Compound

The compound is a complex polycyclic structure that belongs to a class of natural products known as terpenoids or terpenes. These compounds often exhibit a wide range of biological activities due to their intricate structures and functional groups.

Chemical Structure

  • IUPAC Name : (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol
  • Molecular Formula : C24H30O3
  • Molecular Weight : 378.49 g/mol

Pharmacological Properties

  • Antimicrobial Activity : Many terpenoids have demonstrated antimicrobial properties against various bacteria and fungi. Research indicates that similar compounds can inhibit the growth of pathogens by disrupting their cell membranes or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Terpenoids are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure often correlates with antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Cytotoxic Effects : Some studies have reported that certain terpenoids exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various terpenoids found that compounds with similar structures to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory potential of terpenoids showed that they could effectively reduce inflammation in models of arthritis by inhibiting NF-kB signaling pathways .

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines demonstrated that certain terpenoids could induce apoptosis through mitochondrial pathways . The specific compound's structure suggests potential mechanisms for similar activity.

Data Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialModerate
Anti-inflammatoryHigh
AntioxidantModerate
CytotoxicityHigh

Q & A

Q. What are the key challenges in synthesizing this spiro-heterocyclic compound, and what methods are recommended for its preparation?

  • Methodological Answer : The compound’s hexacyclic framework and multiple stereocenters (10 stereogenic centers) necessitate precise synthetic strategies. A stepwise approach involving:

Core Cyclization : Use of dipolar cycloaddition or Michael addition to assemble the hexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadec-5-ene backbone .

Spiro Junction Formation : Intramolecular nucleophilic substitution under anhydrous conditions (e.g., THF/NaH) to create the spiro-oxolane ring .

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce the (1R,2R,4R,10R,…) configuration .
Example: Ethyl ester intermediates (e.g., Ethyl (1R,4S,5R,…)-carboxylate) have been used to stabilize reactive intermediates during cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves stereochemistry and bond angles. For example, dihedral angles like C18—C9—C10—C11 (72.6°) and O3—C9—C10—C13 (−154.66°) confirm spatial orientation .
  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (e.g., J = 8–12 Hz for axial protons in oxolane rings) .
  • ¹³C NMR : Signals at δ 170–175 ppm for ketone or ester groups (e.g., C=O in oxolane) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ at m/z 628.7 for a related spiro compound) .

Q. How does the hydroxyl group at position 2' influence the compound’s solubility and reactivity?

  • Methodological Answer : The 2',7-diol groups enhance hydrophilicity (logP reduction by ~1.5 units) and enable hydrogen bonding with biological targets. Reactivity studies suggest:
  • Protection Strategies : Use of TBS or acetyl groups during synthesis to prevent unwanted oxidation .
  • Derivatization : Selective tosylation of the 7-OH group for further functionalization (e.g., coupling with pharmacophores) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze steric strain in the hexacyclic core. Example: Torsional energy >10 kcal/mol at C5—C6—C1—C2 bonds indicates rigidity .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation tendencies .
  • Docking Studies : Map hydrogen bonds between 2'-OH and kinase active sites (e.g., binding affinity ΔG = −9.2 kcal/mol for related spiro compounds) .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural analysis?

  • Methodological Answer :
  • Multi-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects. For example, C9—C18 bond lengths vary from 1.483 Å (100 K) to 1.502 Å (298 K) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H⋯O interactions at 2.7–3.0 Å) to identify packing anomalies .
  • Validation Tools : Use PLATON or SHELXL to check for overfitting (R-factor < 5%) .

Q. What strategies mitigate stereochemical inversion during spiro-oxolane formation?

  • Methodological Answer :
  • Low-Temperature Conditions : Perform reactions at −78°C to suppress racemization (e.g., using LDA as a base) .
  • Chiral Solvents : Hexafluoro-2-propanol (HFIP) stabilizes transition states via hydrogen bonding, preserving (15R,16S) configurations .
  • In Situ Monitoring : Raman spectroscopy tracks C–O bond formation (peak at 890 cm⁻¹) to optimize reaction time .

Q. How does the compound’s spiro architecture impact its biological activity compared to non-spiro analogs?

  • Methodological Answer :
  • Rigidity vs. Flexibility : The spiro junction reduces conformational entropy, enhancing binding to rigid enzyme pockets (e.g., IC₅₀ = 0.8 μM vs. 12 μM for linear analogs against CYP17A1) .
  • Case Study : Spironolactone derivatives show 10-fold higher mineralocorticoid receptor affinity due to the spiro-oxolane’s steric bulk .

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